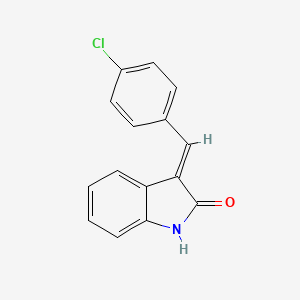

(E)-3-(4-Chlorobenzylidene)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+ |

InChI Key |

CIXKMQYKNWKSNZ-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of E 3 4 Chlorobenzylidene Indolin 2 One

Established Synthetic Pathways for Indolin-2-one Core Construction

The construction of the foundational indolin-2-one (oxindole) core can be achieved through several established synthetic strategies. These methods provide access to a wide array of substituted indolin-2-ones, which are crucial precursors for the synthesis of the title compound.

Fischer Indole (B1671886) Synthesis: This classical method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org While primarily used for indole synthesis, modifications of this reaction can lead to the formation of the oxindole (B195798) core.

Stolle Synthesis: The Stolle synthesis is a more direct route to oxindoles, involving the reaction of an N-arylglycine or its ester with a dehydrating agent, such as phosphorus pentachloride or thionyl chloride, followed by Friedel-Crafts cyclization.

Gassman Indole Synthesis: This one-pot synthesis utilizes an aniline (B41778) and a ketone bearing a thioether substituent to produce a 3-thioether-substituted indole, which can be subsequently converted to an oxindole. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a chloramine, followed by addition to the keto-thioether and a researchgate.netwikipedia.org-sigmatropic rearrangement.

Sandmeyer Reaction: The Sandmeyer reaction provides a pathway to synthesize aryl halides from aryl diazonium salts using copper catalysts. wikipedia.orgnumberanalytics.combyjus.comlscollege.ac.inorganic-chemistry.org This can be adapted for the synthesis of halo-substituted anilines, which are key starting materials for various indolin-2-one syntheses.

A comparison of these classical methods is presented in the table below.

| Synthetic Method | Key Reactants | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Versatile, widely used for indole synthesis, can be adapted for oxindoles. byjus.comwikipedia.org |

| Stolle Synthesis | N-Arylglycine derivative, Dehydrating agent | Direct route to oxindoles, involves intramolecular Friedel-Crafts acylation. |

| Gassman Indole Synthesis | Aniline, Keto-thioether | One-pot synthesis, produces 3-thioether indoles as intermediates. wikipedia.orgresearchgate.net |

| Sandmeyer Reaction | Aryl diazonium salt, Copper halide | Introduces halides to the aromatic ring, useful for preparing substituted anilines. wikipedia.orgnumberanalytics.combyjus.com |

Stereoselective Synthesis of (E)-3-Benzylideneindolin-2-one Frameworks

The stereochemistry of the exocyclic double bond in 3-benzylideneindolin-2-ones is a critical aspect, with the (E)-isomer often being the thermodynamically more stable and desired product. The primary method for achieving this is the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (in this case, indolin-2-one) with a carbonyl compound (an aldehyde or ketone) in the presence of a basic catalyst. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.

Commonly used catalysts include primary and secondary amines like piperidine (B6355638) and pyrrolidine, as well as their salts. The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields, often favoring the formation of the (E)-isomer. sjp.ac.lknih.gov

Specific Synthetic Routes to (E)-3-(4-Chlorobenzylidene)indolin-2-one

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation between indolin-2-one and 4-chlorobenzaldehyde (B46862). nih.gov

A typical procedure involves refluxing a mixture of indolin-2-one and 4-chlorobenzaldehyde in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base like piperidine. The (E)-isomer is generally the major product and can often be isolated in high purity by simple filtration and washing.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| Indolin-2-one | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | This compound nih.gov |

| Indolin-2-one | 4-Chlorobenzaldehyde | (3-Aminopropyl) triethoxysilane (B36694) functionalized silica | Solvent-free | Microwave irradiation | This compound sjp.ac.lk |

Strategies for Structural Modification and Analogue Generation from this compound for Academic Inquiry

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of diverse analogues for academic research. These modifications can be broadly categorized into substitutions on the indolin-2-one ring, alterations of the 4-chlorobenzylidene moiety, and functionalization of the exocyclic double bond.

N-Substitution and Heterocyclic Annulation Strategies on the Indolin-2-one Ring

The nitrogen atom of the indolin-2-one ring is a common site for derivatization.

N-Alkylation and N-Arylation: The acidic N-H proton can be readily removed by a suitable base, such as sodium hydride, to generate a nucleophilic anion. This anion can then be reacted with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the N-1 position. nih.govyoutube.com

N-Arylation: Copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam coupling with arylboronic acids, can be employed to introduce aryl substituents at the N-1 position.

Heterocyclic Annulation: The indolin-2-one core can be used as a building block for the construction of more complex fused heterocyclic systems.

Spiro-heterocycle Formation: The exocyclic double bond can participate in cycloaddition reactions to form spirocyclic compounds. For instance, [3+2] cycloaddition reactions with azomethine ylides can lead to the formation of spiro-pyrrolidine-oxindoles. nih.govnih.gov

| Modification Type | Reagents | Product Type |

| N-Alkylation | NaH, Alkyl halide | N-Alkyl-3-(4-chlorobenzylidene)indolin-2-one nih.gov |

| N-Arylation | Cu(OAc)₂, Arylboronic acid | N-Aryl-3-(4-chlorobenzylidene)indolin-2-one |

| Spiro-heterocycle Formation | Azomethine ylide | Spiro-pyrrolidine-oxindole |

Modification of the 4-Chlorobenzylidene Moiety: Halogenation and Substituent Variation

The 4-chlorobenzylidene portion of the molecule offers opportunities for structural diversification.

Halogenation: While the starting material already contains a chlorine atom, further halogenation can be explored. Electrophilic aromatic substitution reactions on the benzylidene ring could potentially introduce additional halogen atoms, although the chloro-substituent is deactivating.

Substituent Variation via Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzylidene ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution mechanism, particularly if the aromatic ring is further activated by electron-withdrawing groups. wikipedia.orgnih.govmdpi.com This allows for the introduction of a wide range of functional groups.

| Modification | Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂N⁻) | 3-(4-Substituted-benzylidene)indolin-2-one |

Exocyclic Double Bond Stereochemical Control and Functionalization

The exocyclic double bond is a key reactive site within the molecule.

Stereochemical Control: While the (E)-isomer is typically favored, the (Z)-isomer can be accessed or enriched through photochemical isomerization. Irradiation with UV light can lead to a photostationary state with a mixture of (E) and (Z)-isomers.

Functionalization: The electron-deficient nature of the exocyclic double bond, due to conjugation with the carbonyl group, makes it susceptible to various addition reactions.

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form a spiro-epoxide-oxindole. researchgate.net

Michael Addition: The double bond can act as a Michael acceptor, reacting with a variety of nucleophiles, such as thiols, amines, and carbanions, to afford 3,3-disubstituted indolin-2-ones.

| Reaction Type | Reagents | Product Type |

| Epoxidation | m-CPBA | Spiro-epoxide-oxindole researchgate.net |

| Michael Addition | Nucleophile (e.g., RSH, R₂NH) | 3-(1-(Nucleophil)-1-(4-chlorophenyl)methyl)indolin-2-one |

Molecular Mechanisms of Action and Target Identification for E 3 4 Chlorobenzylidene Indolin 2 One

Elucidation of Specific Protein and Enzyme Target Interactions

The 2-oxo-indoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of numerous protein kinases, thereby functioning as a competitive inhibitor. nih.govnih.gov This inhibition blocks the transfer of phosphate (B84403) from ATP to substrate proteins (tyrosine, serine, or threonine residues), thereby disrupting signal transduction pathways that are often hyperactive in diseases like cancer. nih.gov

Key protein families targeted by this class of compounds include:

Receptor Tyrosine Kinases (RTKs): Many indolin-2-one derivatives are potent inhibitors of RTKs that play crucial roles in angiogenesis and tumor progression. A primary example is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Inhibition of VEGFR-2 blocks the signaling cascade responsible for the proliferation and migration of endothelial cells, a critical step in the formation of new blood vessels that supply tumors.

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are another major target for this compound class. nih.gov By inhibiting specific CDKs, such as CDK2, these molecules can halt cell cycle progression, leading to an arrest in cell proliferation and potentially inducing apoptosis. nih.govnih.gov For example, a novel oxindole-based derivative was recently identified as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and CDK2. nih.gov

Tubulin: Some derivatives of the core scaffold have been investigated for their ability to interfere with tubulin polymerization. cytoskeleton.comnih.govcytoskeleton.comnih.gov By binding to tubulin, these agents can disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

While direct targets for (E)-3-(4-Chlorobenzylidene)indolin-2-one have not been explicitly documented, its structural similarity to known kinase inhibitors suggests it likely interacts with proteins from the families listed above. The specific chlorine substitution on the benzylidene ring would modulate the binding affinity and selectivity for particular kinases compared to other derivatives.

Biophysical Characterization of Ligand-Target Binding (e.g., Binding Affinity, Kinetics)

Biophysical characterization is essential to quantify the interaction between a ligand and its target. This includes determining the binding affinity (how tightly the compound binds) and the kinetics (the rates of association and dissociation).

Binding Affinity (Kd, Ki, IC50): These values measure inhibitor potency. The dissociation constant (Kd) reflects the equilibrium between the ligand-protein complex and its dissociated components, with a lower Kd indicating stronger affinity. nih.govcytoskeleton.com The inhibition constant (Ki) is a more specific term for the dissociation constant of an enzyme-inhibitor complex. nih.govcytoskeleton.com The half-maximal inhibitory concentration (IC50) is a functional measure indicating the concentration of an inhibitor required to reduce a biological or biochemical function by 50%. nih.gov While IC50 is dependent on experimental conditions (like substrate concentration), it is a common metric for comparing inhibitor potency. nih.govnih.gov For related thieno[2,3-d]pyrimidine (B153573) derivatives targeting VEGFR-2, IC50 values in the potent nanomolar range have been reported. nih.gov

Binding Kinetics (kon, koff): These constants describe the speed of the interaction. The association rate constant (kon or ka) measures how quickly a compound binds to its target, influencing the onset of action. The dissociation rate constant (koff or kd) measures how quickly the compound unbinds, which often correlates with the duration of the drug's effect. The ratio of these rates (koff/kon) determines the binding affinity (Kd).

While specific binding data for this compound is not available, the table below shows IC50 values for a related oxindole (B195798) derivative against several cancer cell lines, demonstrating the potency of this chemical class. nih.gov

| Cell Line | Cancer Type | IC50 (µM) for Compound 5l |

| MCF-7 | Breast Cancer | 0.04 |

| MDA-MB-231 | Breast Cancer | 0.05 |

| HCT-116 | Colon Cancer | 0.03 |

| A549 | Lung Cancer | 0.08 |

| : Compound 5l is (E/Z)-6-chloro-3-(pyridin-3-ylmethylene)indolin-2-one, a structural analog. Data from reference nih.gov. |

Interrogation of Cellular Signaling Pathway Modulation (e.g., MAPK, Akt, NF-κB)

By inhibiting upstream kinases, this compound would be expected to modulate key intracellular signaling pathways that control cell proliferation, survival, and inflammation. The functional consequence of target engagement is typically assessed by measuring the phosphorylation status of downstream proteins in these cascades. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway (including the ERK, JNK, and p38 cascades) is a central regulator of cell growth, differentiation, and stress responses. nih.govcytoskeleton.comnih.gov Many RTKs, a likely target class for this compound, signal directly through the Ras-Raf-MEK-ERK module of the MAPK pathway. nih.gov Inhibition of an upstream kinase like VEGFR-2 or an associated kinase like MAP4K1 would be expected to decrease the phosphorylation of downstream effectors like ERK, which can be quantified by techniques such as Western blot analysis. researchgate.netmedchemexpress.com

Akt Pathway: The PI3K/Akt signaling pathway is critical for promoting cell survival and proliferation and is frequently hyperactivated in cancer. nih.govnih.gov RTK inhibition can block the activation of PI3K, preventing the subsequent phosphorylation and activation of Akt. nih.govembopress.org The phosphorylation status of Akt and its downstream targets (e.g., GSK-3β, PRAS40) can be measured to determine the compound's inhibitory effect on this pathway. researchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation and is also involved in cancer cell survival and proliferation. nih.govmoleculardevices.com There is significant crosstalk between kinase pathways and NF-κB signaling. promega.com The activity of this pathway can be assessed using reporter gene assays, where the expression of a reporter like luciferase is driven by NF-κB response elements in a promoter. moleculardevices.compromega.comnih.govnih.gov A reduction in luciferase signal in the presence of the compound would indicate inhibition of the NF-κB pathway.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is an alternative drug discovery approach that identifies compounds based on their ability to induce a desired change in cellular phenotype (e.g., cell death, reduced proliferation) without a preconceived target. nih.govmq.edu.au If this compound were identified as a "hit" in such a screen, the subsequent challenge would be to identify its specific molecular target(s), a process known as target deconvolution.

Common target deconvolution strategies include:

Affinity Chromatography: The compound is immobilized on a solid support (a resin) and incubated with cell lysate. Proteins that bind to the compound are "captured" and can be subsequently eluted and identified using mass spectrometry.

Expression Cloning: A library of proteins (e.g., using phage display) is screened for interaction with the immobilized compound. The DNA of the binding phages is then sequenced to identify the target protein.

Computational Approaches: The chemical structure of the hit compound is compared to databases of known ligands to predict potential targets based on structural similarity (pharmacophore modeling) or by docking the compound into the structures of known proteins.

These strategies are crucial for understanding the mechanism of action of compounds discovered through phenotypic screens and for validating that the observed cellular effect is a direct result of modulating the identified target. mq.edu.au

An in-depth analysis of the structure-activity relationship (SAR) and rational design principles for derivatives of this compound reveals a complex interplay of structural features that dictate their biological potency and selectivity. Understanding these relationships is crucial for the development of novel therapeutic agents with enhanced efficacy and target specificity.

Computational Chemistry and in Silico Approaches to E 3 4 Chlorobenzylidene Indolin 2 One Research

Molecular Docking Studies for Target Identification and Binding Mode Predictions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This technique is instrumental in identifying potential biological targets for a compound and understanding the molecular interactions that stabilize the ligand-receptor complex.

For compounds based on the 3-(benzylidene)indolin-2-one scaffold, molecular docking has been widely applied to explore their inhibitory potential against various protein targets, particularly protein kinases. nih.govrsc.org The oxindole (B195798) moiety is known to be a crucial feature for binding to the ATP-binding site of kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govmdpi.com In these interactions, the ligand typically competes with ATP, thereby blocking signal transduction pathways involved in processes like cell cycle regulation and angiogenesis. nih.govrsc.org

Docking studies on derivatives of (E)-3-(4-chlorobenzylidene)indolin-2-one reveal key binding interactions. These typically involve hydrogen bonds formed by the indolinone core's N-H and C=O groups with residues in the hinge region of the kinase active site. The 4-chlorophenyl group often extends into a hydrophobic pocket, contributing to binding affinity through van der Waals and hydrophobic interactions. For instance, studies on similar indolinone derivatives targeting VEGFR-2 have shown that the core scaffold forms hydrogen bonds with key amino acid residues like Cys919 and Asp1046 in the ATP binding pocket, while the substituted benzylidene portion occupies an adjacent hydrophobic region. mdpi.com

Research on related 3-benzylidene-2-oxo-indoline derivatives as potential CDK2 inhibitors has highlighted the stereochemical importance of the exocyclic double bond; in some cases, the Z-diastereomer showed a more favorable docking score compared to the E-isomer. nih.govrsc.org This underscores the necessity of precise conformational and stereochemical analysis in docking studies. Other identified targets for this class of compounds include DNA gyrase and Tropomyosin receptor kinases (TRKs), suggesting a broad range of potential applications. researchgate.netnih.gov

| Potential Protein Target | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Hinge region amino acids | Hydrogen bonding, Hydrophobic interactions | nih.govrsc.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cys919, Asp1046 | Hydrogen bonding, Hydrophobic interactions | mdpi.commdpi.com |

| DNA Gyrase | Asp73 | Hydrogen bonding, van der Waals interactions | researchgate.net |

| Tropomyosin receptor kinases (TRKs) | Hinge region amino acids | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| α-Glucosidase | --- | Hydrogen bonds, π-π stacking, Hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked complex and observing the conformational changes that may occur upon ligand binding. mdpi.compensoft.net

For a compound like this compound, once a promising docking pose within a target protein is identified, MD simulations are performed to validate the interaction. mdpi.com The simulation places the complex in a system that mimics physiological conditions (e.g., a water box with ions) and calculates the atomic trajectories over a period typically ranging from nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is monitored for both the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial docked pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. It can reveal how ligand binding affects the protein's local dynamics.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, providing a measure of the stability of these key interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process MD trajectories and estimate the binding free energy of the ligand-receptor complex. nih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

In studies of related inhibitors, MD simulations have confirmed that the binding modes predicted by docking are stable, lending confidence to the proposed mechanism of action. nih.govmdpi.com

Virtual Screening Methodologies for Novel Analogue Discovery and Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the early phase of drug discovery by prioritizing compounds for experimental testing. This compound can serve as a starting point in a virtual screening campaign in two main ways.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, docking can be used to screen vast compound databases (such as ZINC, ChEMBL, or commercial collections). The goal is to find molecules that fit well into the target's binding site and have favorable interaction energies. The known binding mode of the indolin-2-one scaffold can be used to define key interaction features (a pharmacophore) to filter the library before the more computationally intensive docking calculations are performed.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, the structure of a known active compound like this compound can be used as a template. Methods like 2D similarity searching or 3D shape-based screening are employed to find other molecules in a database with similar structural or physicochemical features. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can also be developed from a series of known active analogues and used to predict the activity of new, untested compounds. nih.govnih.gov

These screening methods allow researchers to efficiently explore a vast chemical space to discover novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Lead Optimization

A compound's potential as a drug depends not only on its biological activity but also on its pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, Excretion) properties determine how the compound is taken up by the body, where it goes, how it is modified, and how it is removed. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico ADME profiling uses computational models to estimate these characteristics based on a molecule's structure. scirp.orgnih.gov

For this compound and its analogues, various ADME parameters are evaluated computationally:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. mdpi.com

Absorption: Models predict parameters like human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models).

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Computational tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes, which is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions.

Excretion: While harder to predict, models can give an indication of the likely route of clearance.

Numerous studies on indolin-2-one derivatives have successfully used in silico ADME predictions to guide lead optimization, ensuring that newly designed compounds possess both high activity and favorable drug-like properties. mdpi.comnih.govresearchgate.net

| ADME/Drug-Likeness Parameter | Typical Predicted Value/Rule | Significance | Reference |

| Molecular Weight | < 500 g/mol | Oral bioavailability | mdpi.com |

| LogP (Lipophilicity) | < 5 | Absorption, Permeability | mdpi.com |

| Hydrogen Bond Donors | ≤ 5 | Oral bioavailability | mdpi.com |

| Hydrogen Bond Acceptors | ≤ 10 | Oral bioavailability | mdpi.com |

| Human Intestinal Absorption (HIA) | High | Bioavailability after oral administration | researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | CNS activity vs. peripheral restriction | nih.gov |

| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions | nih.gov |

Emerging Research Avenues and Future Perspectives for E 3 4 Chlorobenzylidene Indolin 2 One Derivatives

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While initial research has established the potential of (E)-3-(4-chlorobenzylidene)indolin-2-one derivatives as anticancer and antimicrobial agents, current investigations are expanding to uncover novel biological targets and therapeutic uses. nih.gov The 2-oxo-indoline scaffold is a key component in molecules that target multiple enzymes, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial regulators of the cell cycle. rsc.orgnih.gov By competing with ATP for binding sites, these compounds can block signal transduction pathways essential for cancer cell proliferation. rsc.orgnih.gov

Future research is moving beyond these known targets. For instance, derivatives of the parent compound are being evaluated for their potential in neurodegenerative diseases. Studies have shown that certain 3-(benzylidene)indolin-2-one derivatives can bind to protein aggregates like alpha-synuclein (B15492655) (α-syn), beta-amyloid (Aβ), and tau fibrils, which are hallmarks of various neurodegenerative disorders. nih.govnih.gov While initial compounds showed modest affinity, structural modifications, such as homologation to diene analogues and N-benzyl substitution, have significantly increased binding affinity and selectivity for α-syn fibrils. nih.govnih.gov This opens a promising avenue for developing diagnostic probes or therapeutic agents for synucleinopathies.

Furthermore, the core structure has been identified as a foundation for developing inhibitors of other critical enzymes. Research into related arylidene-indolin-2-ones has highlighted their potential as c-Src kinase inhibitors, which are involved in cancer cell proliferation, migration, and invasion. nih.gov Other studies have shown that derivatives can act as GSK-3β inhibitors, suggesting potential applications in treating both cancer and diabetes. nih.gov The search for novel antivirals has also incorporated this scaffold; a derivative, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, was found to inhibit the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, indicating a potential mechanism for broad-spectrum antiviral activity. nih.gov

Table 1: Investigated Biological Targets for Indolin-2-one Derivatives

| Target Class | Specific Target(s) | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), c-Src | Cancer | rsc.orgnih.govnih.gov |

| Protein Aggregates | Alpha-synuclein, Beta-amyloid, Tau fibrils | Neurodegenerative Diseases | nih.govnih.gov |

| Viral Proteins | SARS-CoV-2 Spike Protein | Viral Infections | nih.gov |

| Other Enzymes | Glycogen Synthase Kinase 3 beta (GSK-3β), Dihydrofolate Reductase (DHFR) | Diabetes, Cancer, Bacterial Infections | nih.govnih.gov |

Advanced Synthetic Strategies for Complex and Highly Functionalized Analogues

The generation of novel this compound analogues with enhanced potency and selectivity necessitates the development of advanced and efficient synthetic methodologies. The classical synthesis typically involves a condensation reaction between an appropriate indolin-2-one (oxindole) and an aldehyde, such as 4-chlorobenzaldehyde (B46862). smolecule.com However, creating more complex and highly functionalized derivatives requires more sophisticated approaches.

Modern strategies focus on introducing greater structural diversity. This includes the preparation of diene analogues by using substituted cinnamaldehydes, which can result in mixtures of geometric isomers (e.g., Z,E and E,E) that may possess different biological activities. nih.govnih.gov The separation of these isomers, often achieved through chromatographic techniques, is crucial for structure-activity relationship (SAR) studies. nih.gov For example, introducing a para-nitro group into the benzene (B151609) ring of a diene analogue facilitated the separation of isomers and led to the identification of the more active configuration for binding to α-synuclein fibrils. nih.govnih.gov

Other advanced methods include:

Microwave-assisted synthesis : This technique has been employed for the rapid synthesis of indolinones by mixing an oxindole (B195798) with an aldehyde in the presence of piperidine (B6355638), significantly reducing reaction times. google.com

Multi-step synthesis for specific functionalization : Complex derivatives are often built through multi-step sequences. For example, the nitrogen of the indolinone ring can be alkylated after the initial condensation, allowing for the introduction of various groups to modulate activity. nih.gov

Organocatalytic enantioselective reactions : To create chiral centers with high precision, organocatalytic methods are being explored for the functionalization of the indolin-3-one core, enabling the synthesis of specific enantiomers which can have profoundly different biological effects. researchgate.net

These advanced strategies allow chemists to systematically modify various positions on the indolin-2-one scaffold, including the indolinone ring itself (at positions 1, 5, and 6), the benzylidene moiety, and the exocyclic double bond, to create novel compounds with tailored properties. nih.govgoogle.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery increasingly relies on the integration of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry enables the rapid generation of large, diverse libraries of related compounds through systematic and repetitive chemical reactions. nih.govstanford.edu

The process involves several key strategies:

Parallel Synthesis : This method produces libraries of discrete compounds, often on a small to medium scale (hundreds to thousands of compounds), where each compound can be purified and its structure is known. nih.gov This is suitable for creating focused libraries around the indolin-2-one core.

Split-and-Pool Synthesis : Used for generating much larger libraries (thousands to millions of compounds), this technique involves dividing a solid support (like beads) into portions, reacting each with a different building block, and then recombining them. stanford.edu This creates a "one-bead, one-compound" library that is ideal for discovering initial hits. nih.gov

Once a library of this compound derivatives is generated, HTS is used to rapidly assess their biological activity against a specific target. nih.gov Cell-based HTS methods are particularly valuable as they can identify modulators of complex cellular pathways. For example, a dual-luciferase system integrated with a ubiquitin-reference technique has been developed to screen for small-molecule modulators of E3 ubiquitin ligases, which are important targets in cancer therapy. nih.gov Such an assay could be adapted to screen indolin-2-one libraries for novel inhibitors.

The synergy between combinatorial library design and computational chemistry is also crucial. Virtual screening, using methods like molecular docking, can pre-filter large virtual libraries to identify subsets of compounds that are most likely to be active, making the subsequent synthesis and experimental screening more efficient and cost-effective. nih.govrsc.org This integrated approach accelerates the identification of promising hit compounds from large collections of indolin-2-one analogues for further development. rsc.org

Development of Advanced Preclinical Models for Efficacy Validation and Mechanism Confirmation

Following the identification of promising hits from initial screening, the development and use of advanced preclinical models are essential for validating efficacy and elucidating the mechanism of action. Early-stage evaluation often relies on in silico and in vitro models.

In Silico Models : Computational methods like molecular docking are used to predict how derivatives bind to their targets. For example, docking studies of 3-(benzylidene)-2-oxo-indoline derivatives with CDK2 have helped to rationalize the observed activity and revealed that different isomers (E vs. Z) can have distinct binding modes and potencies. rsc.orgnih.gov These models guide the design of more potent inhibitors.

In Vitro Assays : These include biochemical assays with purified enzymes (e.g., c-Src, DHFR) and cell-based assays using cancer cell lines (e.g., MCF-7, HepG2) or specific bacterial and fungal strains. nih.govnih.govnih.gov These assays provide crucial data on potency (e.g., IC₅₀ or MIC values) and initial selectivity. For instance, derivatives have been tested for their ability to inhibit the growth of various microbes, with MIC values as low as 0.5 μg/mL against certain strains of Staphylococcus aureus. nih.govmdpi.com

The future of preclinical validation lies in moving towards more complex and physiologically relevant models. This includes the use of 3D cell cultures (spheroids or organoids) and animal models of disease. While the provided scope excludes detailed in vivo findings, the trajectory for a compound class like this involves transitioning from cell-line-based cytotoxicity assays to efficacy studies in rodent models of cancer or infection. These advanced models are critical for understanding how the compounds behave in a complex biological system, confirming their mechanism of action, and gathering the necessary data to support potential clinical development.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(4-Chlorobenzylidene)indolin-2-one with high stereochemical purity?

The compound is typically synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and indolin-2-one in ethanol or acetic acid under reflux, catalyzed by bases like piperidine or triethylamine. For example, a yield of 83% was achieved using 2,6-dichlorobenzaldehyde and 2-oxindole in ethanol with piperidine . Steric and electronic factors in the aldehyde influence the E/Z isomer ratio, with HCl catalysis favoring the E-isomer .

Q. How can researchers confirm the E-configuration and structural integrity of this compound using spectroscopic methods?

- NMR : Distinct chemical shifts for the benzylidene proton (δ ~7.7–8.2 ppm) and NOE correlations (e.g., absence of H-H coupling between indole and benzylidene protons) confirm the E-configuration .

- X-ray crystallography : Crystal structures reveal dihedral angles (~63°) between indole and chlorophenyl rings, validating the E-geometry .

- FT-IR/Vibrational spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) bonds align with theoretical predictions .

Q. What in vitro biological screening strategies are recommended for evaluating antimicrobial or antitumor activity?

- Antimicrobial : Use agar diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity due to membrane disruption .

- Antitumor : Screen against p53-MDM2/MDMX interactions via fluorescence polarization assays. (E)-isomers exhibit higher binding affinity (IC₅₀ ~0.5–2 µM) than Z-isomers due to planar geometry .

Advanced Research Questions

Q. What computational strategies are effective in predicting the regioselectivity of cycloaddition reactions involving this compound?

Density functional theory (DFT) at the PBE0-D3BJ/Def2TZVPP level accurately predicts regioselectivity in [3+2] cycloadditions. Frontier molecular orbital (FMO) analysis shows that the LUMO of the indolinone interacts with the HOMO of dipolarophiles like dibromoformaldoxime, favoring para-substituted products . Distortion-interaction analysis further quantifies activation energies for competing pathways .

Q. How do solvent-solute interactions influence the spectroscopic properties of this compound derivatives?

Polar solvents (e.g., DMSO) stabilize the quinoidal form via hydrogen bonding, red-shifting UV-Vis absorption (λmax ~430 nm). In contrast, nonpolar solvents (e.g., chloroform) favor the benzenoid form (λmax ~380 nm). Solvent polarity indices correlate with Stokes shifts in fluorescence studies .

Q. What methodologies resolve discrepancies in Z/E isomer ratios observed during structural characterization?

- Time-dependent NMR : Monitor Z→E isomerization in DMSO-d₆; electron-withdrawing substituents (e.g., -NO₂) stabilize the E-form, while -OCH₃ groups increase Z-isomer persistence .

- Crystallographic snapshots : Capture metastable Z-isomers via rapid crystallization at low temperatures .

Q. How can photoelectrochemical properties of this compound be optimized for energy applications?

Thin films on FTO substrates exhibit photocurrent densities up to 1.2 mA/cm² in 0.5 M Na₂SO₄ under 300 W Xe lamp illumination. Conjugation extension (e.g., allylidene substituents) enhances charge separation efficiency by reducing bandgap energy (~2.1 eV) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

Subtle substituent changes (e.g., -Cl vs. -CF₃) alter pharmacokinetic properties. For example, 5-chloro derivatives show 10-fold higher cytotoxicity than unsubstituted analogs due to improved cellular uptake . Contradictions may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .

Q. How should researchers address inconsistencies in computational vs. experimental reaction yields?

Validate DFT-predicted pathways with microkinetic modeling. For instance, B3LYP/6-31G(d) overestimates activation barriers compared to PBE0-D3BJ/Def2TZVPP, which aligns with experimental yields (±5% error) .

Methodological Recommendations

- Stereochemical purity : Use HCl catalysis and ethanol recrystallization to achieve >95% E-isomer .

- Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

- Computational validation : Cross-check FMO and distortion-interaction analyses with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.